molecular formula C18H19N3O4 B15044065 4-tert-butyl-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]benzohydrazide

4-tert-butyl-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B15044065
M. Wt: 341.4 g/mol
InChI Key: YPRCPBOGFULMHE-YBFXNURJSA-N
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Description

4-tert-butyl-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of benzoic acid derivatives It is characterized by the presence of a tert-butyl group, a hydroxy-nitrophenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzohydrazide and 4-hydroxy-3-nitrobenzaldehyde. Both reactants are dissolved in a minimal amount of distilled and dried ethanol before mixing . The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzohydrazides.

Scientific Research Applications

4-tert-butyl-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

4-tert-butyl-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H19N3O4/c1-18(2,3)14-7-5-13(6-8-14)17(23)20-19-11-12-4-9-16(22)15(10-12)21(24)25/h4-11,22H,1-3H3,(H,20,23)/b19-11+

InChI Key

YPRCPBOGFULMHE-YBFXNURJSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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